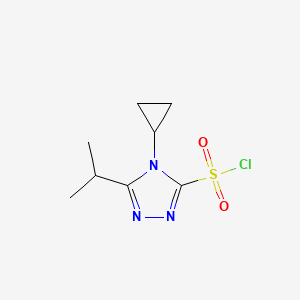
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an iodophenyl group attached to a triazole ring, which is further substituted with a sulfonyl chloride group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a involving azides and alkynes.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a coupling reaction, such as a Suzuki coupling, where an aryl iodide reacts with a boronic acid derivative.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The iodophenyl group can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with amino groups in proteins, potentially inhibiting enzyme activity or altering protein function. The triazole ring may also interact with biological targets through hydrogen bonding and π-π interactions, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride can be compared with other triazole derivatives, such as:
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Contains a chlorine atom, which is less reactive than iodine, potentially leading to different chemical and biological properties.
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: The fluorine atom may impart different electronic properties, affecting the compound’s interactions with biological targets.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and potentially lead to unique biological activities compared to its halogenated counterparts.
Propriétés
Formule moléculaire |
C8H5ClIN3O2S |
|---|---|
Poids moléculaire |
369.57 g/mol |
Nom IUPAC |
1-(4-iodophenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClIN3O2S/c9-16(14,15)8-5-13(12-11-8)7-3-1-6(10)2-4-7/h1-5H |
Clé InChI |
ALCDNSZYUAGBNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


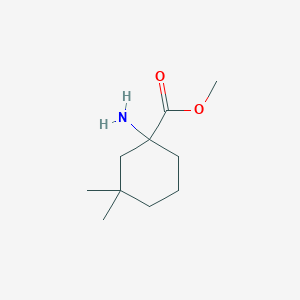
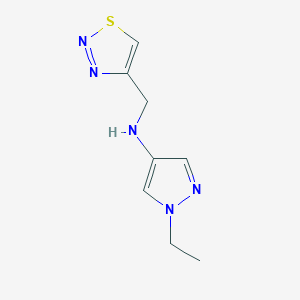
![4-[(Propan-2-yl)amino]butan-2-one](/img/structure/B13241184.png)
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13241186.png)
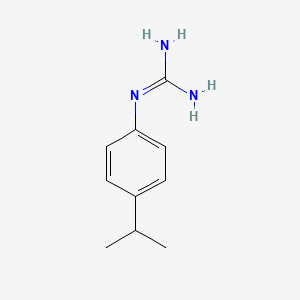
![{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13241198.png)
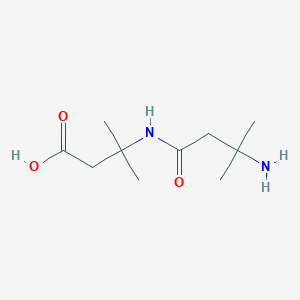

![4-[(Prop-2-en-1-yloxy)methyl]piperidin-2-one](/img/structure/B13241217.png)
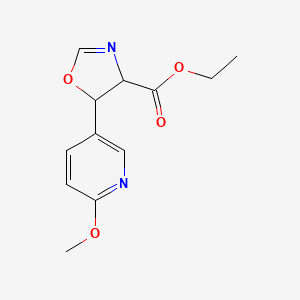

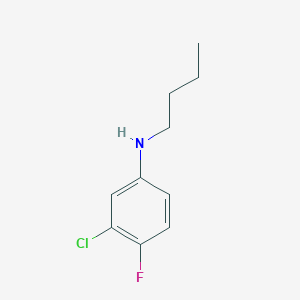
![2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid](/img/structure/B13241261.png)
